

Key chemical features of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dichloro-3,5-dinitrobenzotrifluoride
Cat. No.:	B1294799

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloro-3,5-dinitrobenzotrifluoride** (CAS No. 29091-09-6), a pivotal chemical intermediate in the synthesis of complex organic molecules. The document details its core chemical and physical properties, stability, and reactivity profile. Furthermore, it outlines established experimental protocols for its synthesis and discusses its significant applications in the development of pharmaceuticals and agrochemicals. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and chemical manufacturing, offering critical data and procedural insights to support advanced research and development activities.

Chemical Identity and Properties

2,4-Dichloro-3,5-dinitrobenzotrifluoride is a highly electron-deficient aromatic compound, a characteristic that makes it a valuable reagent for further functionalization in organic synthesis. [1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms, two nitro groups, and a trifluoromethyl group.

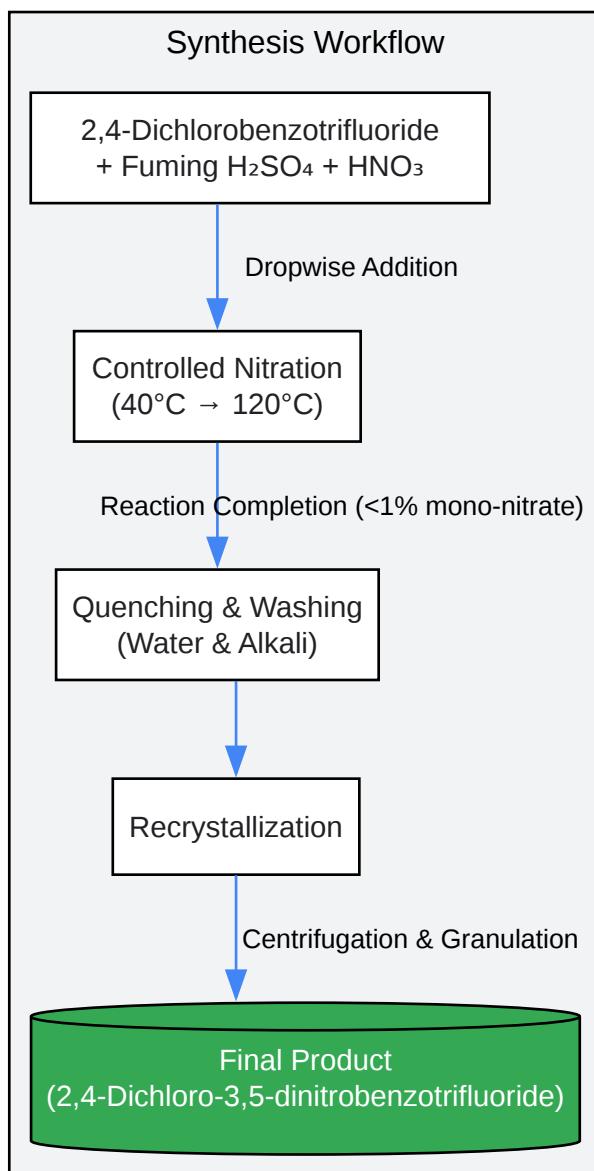
Table 1: Physicochemical Properties of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Property	Value	Source(s)
CAS Number	29091-09-6	[2][3][4]
Molecular Formula	C ₇ HCl ₂ F ₃ N ₂ O ₄	[2][3][4][5]
Molecular Weight	304.99 g/mol	[2][3]
Appearance	Yellowish needle-like crystals or light yellow powder.[2][6]	[2][6]
Melting Point	76-78 °C	[1][2][4]
Boiling Point	291-294 °C	[2][4]
Density	1.788 ± 0.06 g/cm ³	[1][2][4]
Flash Point	>110 °C	[4][7][8]
Water Solubility	Insoluble	[4]
Other Solubilities	Soluble in hot ethanol, benzene, toluene, and acetone.[9] Slightly soluble in Chloroform and Methanol.[8]	[8][9]
logP (Octanol/Water)	3.88	[7][8]
Vapor Pressure	0.001 mm Hg (at 25 °C)	[7][8]

Reactivity and Stability

Stability: The compound is generally stable under standard conditions but is noted to be moisture-sensitive.[10][11] It is incompatible with strong oxidizing agents.[10][12]

Reactivity: As a halogenated aromatic nitro compound, it can act as a strong oxidizing agent. Aromatic nitro compounds may react vigorously or detonate when mixed with reducing agents (e.g., hydrides, sulfides) or in the presence of a strong base like sodium hydroxide.[10][12] The presence of multiple nitro groups enhances these explosive tendencies.[10][12] Its highly electron-deficient nature imparts reactivity for further functionalization, making it a versatile synthetic intermediate.[1]


Experimental Protocols

The synthesis of **2,4-Dichloro-3,5-dinitrobenzotrifluoride** is primarily achieved through the nitration of 2,4-dichlorobenzotrifluoride. Several methods have been patented, focusing on yield, purity, and environmental considerations.

One-Pot Nitration Method

This protocol involves the direct dinitration of the starting material in a single reaction vessel.

- Reaction Setup: A nitration reaction kettle is charged with metered amounts of fuming sulfuric acid and nitric acid.[9][13]
- Addition of Reactant: The temperature is controlled at 40-45 °C, and the raw material, 2,4-dichlorobenzotrifluoride, is added dropwise.[9][13]
- Thermal Cycling: After the addition is complete, the mixture is held at the initial temperature for 1 hour. The temperature is then gradually increased in stages: to 90 °C over 3 hours, to 100 °C over the next 6-7 hours, and finally to 120 °C over 4 hours.[9][13]
- Reaction Completion: The reaction is maintained at 120 °C for 5 hours. The reaction is considered complete when sampling analysis shows the content of the mononitrated intermediate is less than 1%. [9][13]
- Purification: The crude product is transferred to a water washing kettle, followed by separation and washing with an alkaline solution.[9][13]
- Isolation: The washed product is moved to a recrystallization kettle. After crystallization, the final product is isolated via centrifugation and granulated.[9][13]

[Click to download full resolution via product page](#)

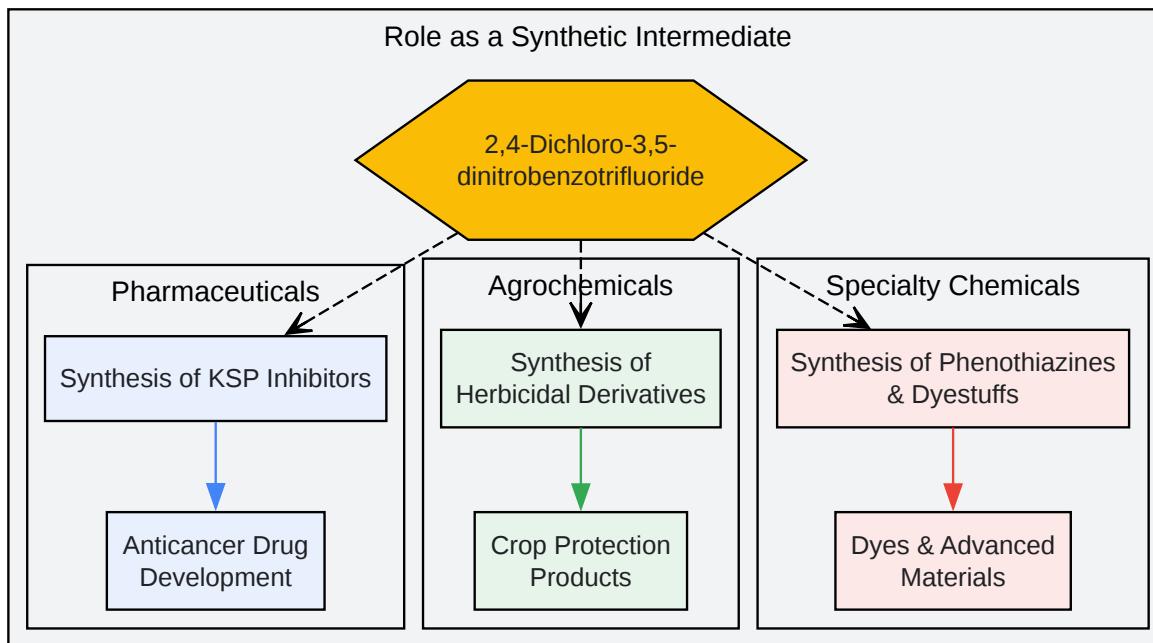
Caption: General workflow for the synthesis of **2,4-Dichloro-3,5-dinitrobenzotrifluoride**.

Two-Step "Clean" Nitration Method

This approach separates the process into two nitration stages, which allows for the recycling of waste acids, presenting a more environmentally friendly option.[14]

- Primary Nitration: 2,4-dichlorobenzotrifluoride undergoes an initial nitration reaction to produce the primary intermediate, 2,4-dichloro-3-nitrobenzotrifluoride. The resulting waste

acid is separated.[14]


- Secondary Nitration: The primary nitration intermediate is then subjected to a second nitration. This step uses a mixed acid prepared from ammonium nitrate, fuming sulfuric acid, and the concentrated waste acid from the first step. The reaction is typically conducted at 80-100 °C for 1-5 hours.[14]
- Separation and Recycling: After the secondary nitration, the target compound, **2,4-dichloro-3,5-dinitrobenzotrifluoride**, is separated from the "semi-waste acid." This semi-waste acid can be directly recycled and used in the primary nitration step for a new batch.[14]

This method avoids the need for freshly prepared nitrating mixtures for both steps and reduces the overall acid waste generated.[14]

Applications in Research and Development

2,4-Dichloro-3,5-dinitrobenzotrifluoride is a crucial building block in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[14][15][16]

- Pharmaceutical Synthesis: It is a key reagent in the synthesis of kinesin spindle protein (KSP) inhibitors.[17] These inhibitors are investigated as potential anticancer agents and are considered possible alternatives to neurotoxic microtubule inhibitors.[17]
- Agrochemical Synthesis: The compound serves as an essential intermediate for producing advanced pesticides and herbicides.[15][16] The halogen substituents on the aromatic ring can be replaced by substituted amines to create highly effective and selective herbicides.[18]
- Organic Synthesis Intermediate: Its versatile reactivity allows for its use in creating a wide range of complex molecules and dyestuffs.[10][14] It is used, for example, in the synthesis of 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine.

[Click to download full resolution via product page](#)

Caption: Logical diagram of **2,4-Dichloro-3,5-dinitrobenzotrifluoride**'s applications.

Safety and Handling

2,4-Dichloro-3,5-dinitrobenzotrifluoride is classified as a hazardous substance and requires careful handling.

- **Hazards:** It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^{[2][19]} It is also very toxic to aquatic life with long-lasting effects.^{[2][19]}
- **Precautions for Handling:** Handle in a well-ventilated area.^[7] Wear suitable protective clothing, gloves, and eye/face protection (e.g., tightly fitting safety goggles).^{[2][7]} Avoid the formation of dust and aerosols.^[7]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^[7] Keep away from incompatible materials such as strong oxidizing agents.^[11]

- Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.^[7] Firefighters should wear self-contained breathing apparatus.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 4. Jiangsu Dahua Chemical Industrial Co., Ltd.--2,4-Dichloro-3,5-dinitrobenzotrifluoride|29091-09-6 [jsdhchem.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Dichloro-3,5-dinitro-benzotrifluoride-Konson chemical [konsonchem.cn]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 10. 393-75-9 | CAS DataBase [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 1,3-Dinitro-2-chloro-5-trifluoromethylbenzene | 393-75-9 [chemicalbook.com]
- 13. CN112358401A - Preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 14. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 15. nbinno.com [nbinno.com]
- 16. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 17. 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 [chemicalbook.com]

- 18. US3726930A - Preparation of 3,5-dinitrobenzotrifluoride compounds - Google Patents [patents.google.com]
- 19. cpachem.com [cpachem.com]
- To cite this document: BenchChem. [Key chemical features of 2,4-Dichloro-3,5-dinitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294799#key-chemical-features-of-2-4-dichloro-3-5-dinitrobenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com